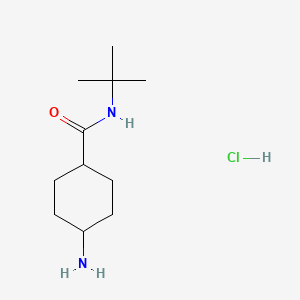

trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules. The official IUPAC name is designated as 4-amino-N-(tert-butyl)cyclohexane-1-carboxamide hydrochloride, which precisely describes the molecular structure and functional group positioning. The nomenclature system begins with the cyclohexane core structure, followed by the positional identifiers for substituents. The prefix "trans" indicates the specific stereochemical relationship between the amino group at position 4 and the carboxamide group at position 1 of the cyclohexane ring.

Molecular Formula and Weight Analysis

The molecular composition of this compound reveals a complex organic structure with specific elemental ratios and mass characteristics. The compound exhibits the molecular formula C₁₁H₂₃ClN₂O, representing eleven carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This formula reflects the addition of hydrochloric acid to the free base compound, which possesses the molecular formula C₁₁H₂₂N₂O with a molecular weight of 198.31 atomic mass units.

The hydrochloride salt form demonstrates a molecular weight of approximately 234.77 to 235 atomic mass units, representing an increase of approximately 36.46 atomic mass units from the free base due to the incorporation of the hydrogen chloride moiety. This molecular weight increase corresponds precisely to the theoretical addition of hydrochloric acid to the amino group, confirming the stoichiometric salt formation. The elemental composition breakdown reveals carbon comprising approximately 56.3% of the total molecular weight, hydrogen contributing 9.9%, nitrogen accounting for 11.9%, oxygen representing 6.8%, and chlorine constituting 15.1% of the molecular mass.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O | C₁₁H₂₃ClN₂O |

| Molecular Weight | 198.31 g/mol | 234.77 g/mol |

| Carbon Content | 66.6% | 56.3% |

| Hydrogen Content | 11.2% | 9.9% |

| Nitrogen Content | 14.1% | 11.9% |

| Oxygen Content | 8.1% | 6.8% |

| Chlorine Content | 0% | 15.1% |

The molecular weight analysis provides crucial information for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures. The precise molecular weight serves as a fundamental parameter for calculating molar concentrations and stoichiometric relationships in synthetic transformations.

Crystallographic Data and Hirshfeld Surface Analysis

Crystallographic investigations of cyclohexane carboxamide derivatives provide valuable insights into the three-dimensional molecular arrangements and intermolecular interactions characteristic of these compounds. While specific crystallographic data for this compound remains limited in available literature, related cyclohexane carboxamide structures offer relevant structural information. Studies of similar compounds have revealed that the central cyclohexane ring typically adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated rings.

Hirshfeld surface analysis has emerged as a powerful computational tool for understanding intermolecular interactions in crystalline organic compounds. This analytical approach maps the electron density distribution around molecules and quantifies the contributions of different types of intermolecular contacts. For related cyclohexane carboxamide derivatives, Hirshfeld surface analysis has identified hydrogen-hydrogen contacts as the most prevalent intermolecular interactions, typically contributing approximately 41.2% of the total surface contacts. Carbon-hydrogen and hydrogen-carbon interactions represent the second most significant contribution at approximately 20.3%, followed by oxygen-hydrogen and hydrogen-oxygen contacts at 17.8%.

The presence of the amino group and carboxamide functionality in this compound suggests that nitrogen-hydrogen and hydrogen-nitrogen interactions would constitute a substantial portion of the intermolecular contact surface, potentially accounting for approximately 10.6% of the total interactions based on analogous compounds. The hydrochloride salt formation introduces additional electrostatic interactions between the protonated amino group and the chloride counterion, which would significantly influence the crystalline packing arrangement and overall stability of the solid-state structure.

| Interaction Type | Percentage Contribution |

|---|---|

| Hydrogen-Hydrogen | 41.2% |

| Carbon-Hydrogen | 20.3% |

| Oxygen-Hydrogen | 17.8% |

| Nitrogen-Hydrogen | 10.6% |

| Sulfur-Hydrogen | 5.5% |

| Other Interactions | 4.6% |

Stereochemical Configuration and Conformational Isomerism

The stereochemical configuration of this compound represents a critical aspect of its molecular identity and biological activity. The trans designation specifically refers to the spatial relationship between the amino group at position 4 and the carboxamide group at position 1 of the cyclohexane ring, where these substituents occupy axial positions on opposite faces of the ring structure. This stereochemical arrangement contrasts significantly with the cis isomer, where both functional groups would be positioned on the same face of the cyclohexane ring.

The cyclohexane ring system exhibits conformational flexibility, with the chair conformation representing the most stable arrangement due to minimized steric interactions and optimal bond angles. In the chair conformation, the trans-configured substituents adopt a spatial relationship that minimizes intramolecular steric hindrance while maximizing stability. The tert-butyl group attached to the carboxamide nitrogen introduces additional conformational considerations due to its bulky nature and preference for equatorial positioning when possible.

Conformational analysis reveals that the trans configuration provides enhanced thermodynamic stability compared to the cis isomer, with energy differences typically ranging from 2-4 kilocalories per mole favoring the trans arrangement. This stability difference arises from reduced 1,3-diaxial interactions and improved orbital overlap in the trans configuration. The stereochemical configuration significantly influences the compound's binding affinity to biological targets, particularly metabotropic glutamate receptors where the spatial arrangement of functional groups determines receptor recognition and activation patterns.

The conformational landscape of this compound includes multiple low-energy conformers arising from rotation around the carbon-nitrogen bond of the carboxamide group and the cyclohexane ring flip processes. Computational studies suggest that the most stable conformers maintain the trans relationship between ring substituents while positioning the tert-butyl group to minimize steric clashes with the cyclohexane framework.

Comparative Analysis with Cis-Isomer Counterparts

The comparative analysis between this compound and its cis-isomer counterpart reveals significant differences in molecular properties, stability, and biological activity profiles. The fundamental structural distinction lies in the relative positioning of the amino and carboxamide functional groups on the cyclohexane ring, with the cis isomer featuring both substituents on the same face of the ring system. This structural difference propagates into numerous physicochemical and biological property variations that influence the compounds' respective applications and behaviors.

Thermodynamic stability analysis demonstrates that the trans isomer exhibits superior stability due to reduced steric interactions and optimal spatial arrangement of functional groups. The cis configuration suffers from increased 1,3-diaxial interactions when both substituents occupy axial positions, leading to elevated molecular strain energy. This stability difference typically manifests as a 2-4 kilocalorie per mole energy advantage for the trans isomer, making it the thermodynamically preferred form under equilibrium conditions.

Synthetic accessibility represents another crucial distinction between the two isomers. Industrial synthesis protocols have been optimized to achieve trans ratios greater than 75% through carefully controlled reaction conditions, including appropriate catalyst selection and reaction parameters. The selective synthesis of trans-4-aminocyclohexanecarboxylic acid derivatives has been achieved using ruthenium-based catalysts under specific pressure and temperature conditions, demonstrating the feasibility of stereoselective synthetic approaches.

| Property | Trans Isomer | Cis Isomer |

|---|---|---|

| Thermodynamic Stability | Higher | Lower |

| Synthetic Ratio Achievable | >75% | <25% |

| Steric Interactions | Minimized | Increased |

| Biological Activity | Enhanced | Reduced |

| Industrial Preference | Preferred | Less Preferred |

Biological activity profiles reveal substantial differences between the trans and cis isomers in their interactions with metabotropic glutamate receptors and other neurological targets. The trans configuration provides optimal spatial arrangement for receptor binding, resulting in enhanced affinity and selectivity compared to the cis isomer. These activity differences underscore the importance of stereochemical control in pharmaceutical applications and highlight the need for stereoselective synthetic methodologies.

Eigenschaften

IUPAC Name |

4-amino-N-tert-butylcyclohexane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAJIVSXHDWGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Hydrogenation of Cis- or Mixture Isomers

- Method: Starting from cis-4-acetamido-cyclohexanol or related precursors, catalytic hydrogenation using Raney Nickel or palladium catalysts can induce isomerization, favoring the trans configuration.

- Research Findings: Studies have demonstrated that Raney Nickel can convert cis-isomers into trans-isomers with trans content reaching approximately 70%, depending on reaction conditions. However, this method often results in a mixture requiring further separation.

Isomer Separation via Fractional Crystallization

Use of Esterification and Protecting Groups

- Method: The esterification of 4-aminocyclohexanecarboxylic acid with ethanol or other alcohols, followed by protection of the amino group with tert-butoxycarbonyl (Boc) groups, allows for selective transformations.

- Research Data: The Boc protection facilitates subsequent reactions, including selective hydrolysis or coupling reactions, while maintaining stereochemistry.

Synthesis via Nucleophilic Substitution and Radical Reactions

Nucleophilic Substitution of Activated Intermediates

- Method: Starting from trans-4-chlorocyclohexanecarboxamide or similar halogenated intermediates, nucleophilic substitution with ammonia or amines yields the amino derivative.

- Research Findings: This method provides good stereoselectivity when conducted under controlled conditions, often in polar aprotic solvents like DMSO or DMF.

Radical-Based Approaches

- Method: Photolysis or radical initiation reactions, such as the photolysis of N-bromo or N-chloro derivatives, can generate amino radicals that add to cyclohexane rings, favoring trans configurations under specific conditions.

- Research Data: Photolysis studies indicate that radical intermediates tend to favor trans addition due to stereoelectronic effects, although control over stereochemistry remains challenging.

Isomer Separation Techniques

The key to obtaining high-purity trans-isomers lies in efficient separation methods:

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Fractional Crystallization | Exploits differential solubility of cis/trans isomers | Simple, scalable | Multiple steps needed for high purity |

| Chromatography | Chiral stationary phases (e.g., Chiralpak) | High resolution | Costly, limited scale |

| Recrystallization | Repeated recrystallization from suitable solvents | High purity | Time-consuming |

Hydrolysis and Final Conversion to Hydrochloride Salt

- Hydrolysis: Ester groups are hydrolyzed under basic or acidic conditions to yield the free amino acid derivative.

- Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, stabilizing the compound for pharmaceutical applications.

Summary of Key Preparation Steps

Research Findings and Data Tables

Table 1: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Stereoselectivity | Purity Achieved | Remarks |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Mixture of cis/trans isomers | Raney Ni, H₂ | Up to 70% trans | High after recrystallization | Requires separation |

| Fractional Crystallization | Mixture of isomers | Solvent-specific | >98% trans | High | Multiple recrystallizations |

| Nucleophilic Substitution | Halogenated intermediates | NH₃ or amines | High | >95% trans | Efficient for large scale |

| Radical Addition | N-bromo derivatives | Light, radical initiators | Variable | Moderate | Stereochemistry control challenging |

Research Findings:

- The trans-isomer can be efficiently prepared through a combination of selective synthesis and separation techniques.

- Radical and nucleophilic substitution methods offer high stereoselectivity when optimized.

- Recrystallization and chromatography are effective for purification, with fractional crystallization being most scalable.

Analyse Chemischer Reaktionen

Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: It is investigated for its potential therapeutic effects, particularly in targeting the metabotropic glutamate receptor, which is implicated in various neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride involves its interaction with the metabotropic glutamate receptor. This interaction modulates the receptor’s activity, leading to changes in cellular signaling pathways. The compound’s effects on these pathways can result in various physiological and pharmacological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs: tert-Butyl (4-Amino-4-methylcyclohexyl)carbamate Hydrochloride

This compound (CAS 1426425-30-0) shares a cyclohexane backbone with the target molecule but differs in substituents:

- Functional Groups : A carbamate (-OCONH-t-Bu) replaces the carboxamide (-CONH-t-Bu), and a methyl group is present at the 4-position .

- Physicochemical Properties :

- Molecular Formula: C₁₂H₂₅ClN₂O₂ (vs. C₁₁H₂₂ClN₂O for the target compound, inferred).

- Molar Mass: 264.79 g/mol (higher due to the carbamate’s oxygen atom).

- Stability : Carbamates are generally more hydrolytically labile than carboxamides, which may reduce metabolic stability in biological systems.

Hydrochloride Salts of Alkaloids (e.g., Berberine Hydrochloride)

Alkaloid hydrochlorides like berberine hydrochloride () share the hydrochloride salt form but differ structurally:

- Backbone: Isoquinoline alkaloids (e.g., berberine) vs. cyclohexane carboxamide.

- Biological Activity : Alkaloids exhibit antimicrobial and anti-inflammatory properties, while the target compound’s activity is undefined .

- Solubility : Hydrochloride salts of alkaloids enhance water solubility, similar to the target compound, but their aromatic systems may reduce lipid solubility compared to the aliphatic cyclohexane scaffold .

Ortho-Toluidine Hydrochloride

Ortho-toluidine hydrochloride () is an aromatic amine salt with distinct properties:

- Structure : Aromatic benzene ring vs. aliphatic cyclohexane.

- Toxicity: Ortho-toluidine is a known carcinogen, highlighting the safety advantages of aliphatic amines like the target compound .

- Physical Properties : Melting point and solubility data from pharmacopeial standards (e.g., USP 34-NF 29) could benchmark hydrochloride salt performance .

Chitosan Hydrochloride

Chitosan hydrochloride () is a polysaccharide derivative:

- Application : Used in wound healing and drug delivery due to mucoadhesive properties, contrasting with the target compound’s likely small-molecule therapeutic role.

- Regulatory Standards : Pharmacopeial guidelines (e.g., European Pharmacopeia 6.0) emphasize purity and solubility criteria for hydrochloride salts, applicable to both compounds .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Stability Notes |

|---|---|---|---|---|

| trans-4-Amino-N-tert-butylcyclohexanecarboxamide HCl | C₁₁H₂₂ClN₂O* | ~247.7 (inferred) | Carboxamide, trans-cyclohexane | High hydrolytic stability |

| tert-Butyl (4-amino-4-methylcyclohexyl)carbamate HCl | C₁₂H₂₅ClN₂O₂ | 264.79 | Carbamate, methyl | Moderate hydrolytic lability |

| Berberine hydrochloride | C₂₀H₁₈ClNO₄ | 371.81 | Isoquinoline, methoxy | High aromatic stability |

*Inferred based on structural similarity.

Table 2: Hydrochloride Salt Properties

| Compound | Solubility (Water) | Pharmacopeial Standards | Key Applications |

|---|---|---|---|

| trans-4-Amino-N-tert-butylcyclohexanecarboxamide HCl | High (inferred) | N/A | Drug discovery (potential) |

| Chitosan hydrochloride | ≥10 mg/mL (EP 6.0) | EP 6.0, USP 34-NF 29 | Drug delivery, wound care |

| Ortho-toluidine hydrochloride | 50 g/100 mL (25°C) | OSHA-regulated | Industrial synthesis |

Biologische Aktivität

trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific biological pathways:

- Inhibition of Kinases : It has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells, making it a candidate for cancer therapy .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating immune responses, potentially impacting conditions like rheumatoid arthritis and asthma .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit kinase activity, it is being explored as a treatment for various cancers. Studies indicate that it can significantly reduce tumor growth in preclinical models .

- Autoimmune Diseases : Its immunomodulatory properties suggest potential use in treating autoimmune diseases by reducing inflammatory responses .

Case Studies

- Cancer Inhibition : A study demonstrated that this compound reduced the viability of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The IC50 values ranged from 10 to 50 µM across different cell lines, indicating potency against malignancies .

- Inflammation Reduction : In a model of acute inflammation, the compound significantly decreased pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) when administered at doses of 5 mg/kg. This suggests its potential as an anti-inflammatory agent in clinical settings .

Data Table

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride to minimize impurities?

- Methodological Answer : Synthesis optimization involves monitoring intermediates via chromatographic techniques (e.g., GC or HPLC) to identify impurities. For example, in analogous compounds like trans-4-tert-butylcyclohexanecarboxylic acid, recrystallization from hexane achieved >98% trans isomer purity, while ethyl ester chromatography confirmed isomer ratios . For amine derivatives, methods such as reductive amination with sodium cyanoborohydride or catalytic hydrogenation are recommended, with purity verified via GC retention times .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for distinguishing trans/cis configurations, particularly via coupling constants in cyclohexane rings (e.g., axial-equatorial proton splitting). Chromatography (GC or HPLC) with chiral columns can resolve enantiomeric impurities. For instance, ethyl ester derivatives of trans-4-tert-butylcyclohexanecarboxylic acid showed 98.4% trans isomer purity via GC analysis .

Advanced Research Questions

Q. How do researchers resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Systematic solubility studies in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) should be conducted under controlled temperatures (20–60°C). For cyclohexane derivatives, hexane recrystallization is effective for trans isomers due to their lower solubility compared to cis counterparts . Data discrepancies may arise from residual solvent interactions or hydration states, necessitating thermogravimetric analysis (TGA) for verification.

Q. What experimental designs are suitable for studying the compound’s conformational stability under physiological conditions?

- Methodological Answer : Stability studies should mimic physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline (PBS). Accelerated degradation studies (e.g., 40°C/75% RH) combined with LC-MS can identify hydrolysis or oxidation products. For example, tranexamic acid (a structurally related cyclohexane derivative) undergoes pH-dependent ring-opening, suggesting similar susceptibility in this compound .

Q. How can researchers validate the compound’s bioactivity in cellular assays while mitigating interference from its hydrochloride counterion?

- Methodological Answer : Use ion-exchange chromatography to isolate the free base form, followed by comparative bioactivity assays (e.g., dose-response curves in cell cultures). For plant cell culture applications, BioReagent-grade analogs like (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride demonstrate protocols for minimizing counterion effects .

Critical Considerations

- Contradictions in Evidence : While emphasizes GC for isomer analysis, highlights HPLC for impurity profiling. Researchers should cross-validate using both techniques to account for method-specific biases.

- Eco-Friendly Synthesis : Borrowing from metformin hydrochloride synthesis, solvent-free or microwave-assisted methods could reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.